molecular formula C16H16N2O2 B2528578 (3-(Pyridin-3-yloxy)azetidin-1-yl)(o-tolyl)methanone CAS No. 1904303-80-5

(3-(Pyridin-3-yloxy)azetidin-1-yl)(o-tolyl)methanone

Cat. No. B2528578
CAS RN: 1904303-80-5
M. Wt: 268.316
InChI Key: GKHVNGBRXLEINF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of PYM or similar compounds involves complex organic chemistry reactions. For instance, the synthesis of pyridine derivatives, a key component of PYM, involves reactions such as the Bohlmann-Rahtz Pyridine Synthesis and the Hantzsch Dihydropyridine (Pyridine) Synthesis . Other reactions include the addition of Grignard reagents to pyridine N-oxides, and the cross-coupling of aryl bromides with pyridyl aluminum reagents .


Molecular Structure Analysis

The structure of PYM contains a pyridine ring, known for its biological activity, and an azetidinone moiety, which is responsible for the unique properties of this compound.


Chemical Reactions Analysis

The chemical reactions involving PYM or similar compounds are complex and involve multiple steps. For instance, the reaction of pyridine N-oxides with Grignard reagents, followed by treatment with acetic anhydride, yields 2-substituted pyridines . Other reactions include the cross-coupling of aryl bromides with pyridyl aluminum reagents .

Scientific Research Applications

Antibiotics and Medicinal Chemistry

The 2-azetidinone ring system, commonly referred to as β-lactam, plays a crucial role in antibiotics. It serves as the structural basis for several broad-spectrum β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems. These antibiotics are widely used to treat bacterial infections and other diseases . Researchers have explored novel derivatives of 2-azetidinones, including 3-pyrrole-substituted ones, to enhance their pharmacological properties.

Green Synthesis

A notable feature of this compound is its green and practical synthesis method. Researchers have developed a microwave-assisted approach using catalytic amounts of molecular iodine. This method allows for the efficient synthesis of 3-pyrrole-substituted 2-azetidinones, even with various substituents at N-1 and C-4 positions. The rapidity and excellent reaction yields result from a synergistic effect between the Lewis acid catalyst (molecular iodine) and microwave irradiation .

Herbicidal Activity

While the primary focus has been on antibiotics, derivatives of 3-pyrrole-substituted 2-azetidinones have also shown promise in herbicidal applications. Researchers have designed substituted 3-(pyridin-2-yl)phenylamino derivatives, some of which exhibit robust herbicidal activity. These compounds could contribute to effective weed control in agriculture .

Versatile Building Blocks

Beyond antibiotics and herbicides, β-lactams (including 2-azetidinones) have emerged as versatile building blocks. Researchers use them as key intermediates in synthetic strategies. The β-lactam synthon method leverages the reactivity of the β-lactam ring to construct diverse chemical entities with various biological activities .

properties

IUPAC Name

(2-methylphenyl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-12-5-2-3-7-15(12)16(19)18-10-14(11-18)20-13-6-4-8-17-9-13/h2-9,14H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHVNGBRXLEINF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CC(C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Pyridin-3-yloxy)azetidin-1-yl)(o-tolyl)methanone

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